Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane
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Overview
Description
Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl ethers, which are often used as protecting groups for alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane can be synthesized through the reaction of dimethylchlorosilane with 2-(trimethylsilyl)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form silanols.
Reduction: The compound can be reduced to form silanes.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted silanes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the development of drug delivery systems.
Industry: Applied in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane involves the formation of silyl ethers through the reaction of the methoxy group with hydroxyl groups on target molecules. This reaction is facilitated by the presence of a base, which deprotonates the hydroxyl group, making it more nucleophilic .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes but lacks the methoxy group.
Dimethyldichlorosilane: Contains two chlorine atoms instead of a methoxy group.
Trimethoxysilane: Contains three methoxy groups instead of one.
Uniqueness
Methoxy(dimethyl)[2-(trimethylsilyl)ethyl]silane is unique due to its combination of methoxy and trimethylsilyl groups, which provides a balance of reactivity and stability, making it particularly useful in organic synthesis .
Properties
CAS No. |
61244-99-3 |
---|---|
Molecular Formula |
C8H22OSi2 |
Molecular Weight |
190.43 g/mol |
IUPAC Name |
methoxy-dimethyl-(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H22OSi2/c1-9-11(5,6)8-7-10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
WQNPOZPPMSVWNS-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CC[Si](C)(C)C |
Origin of Product |
United States |
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